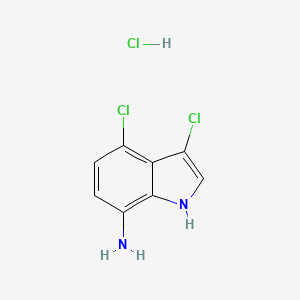
3,4-dichloro-1H-indol-7-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-1H-indol-7-amine hydrochloride: is a chemical compound with the molecular formula C8H6Cl2N2·HCl. It is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the indole ring and an amine group at the 7 position, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1H-indol-7-amine hydrochloride typically involves the chlorination of indole derivatives followed by amination. One common method includes the reaction of 3,4-dichloroaniline with isatin under acidic conditions to form the indole ring, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-1H-indol-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3,4-dichloro-1H-indol-7-amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structural similarity to natural indole derivatives makes it a valuable tool in biological research .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, 3,4-dichloro-1H-indol-7-amine hydrochloride is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-dichloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
3,4-Dichloro-1H-indole: Similar structure but lacks the amine group at the 7 position.
1H-Indol-7-amine: Similar structure but lacks the chlorine atoms at the 3 and 4 positions.
3,4-Dichloroaniline: Similar structure but lacks the indole ring.
Uniqueness: 3,4-Dichloro-1H-indol-7-amine hydrochloride is unique due to the presence of both chlorine atoms and the amine group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H7Cl3N2 |
|---|---|
Molecular Weight |
237.5 g/mol |
IUPAC Name |
3,4-dichloro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-4-1-2-6(11)8-7(4)5(10)3-12-8;/h1-3,12H,11H2;1H |
InChI Key |
COQHJYYVHTXRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1N)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


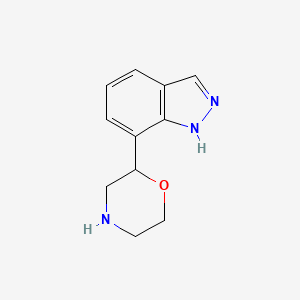
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)
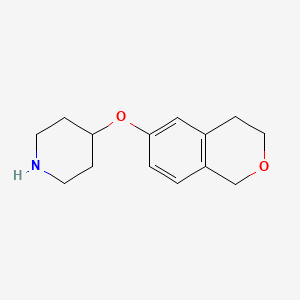
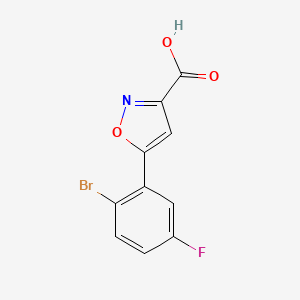
![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)
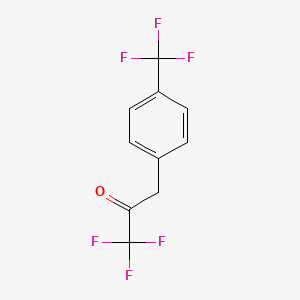

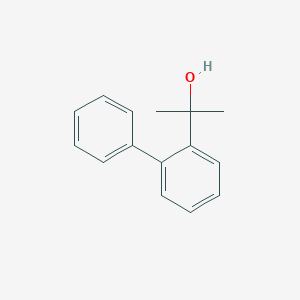
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropan-1-amine](/img/structure/B13581989.png)
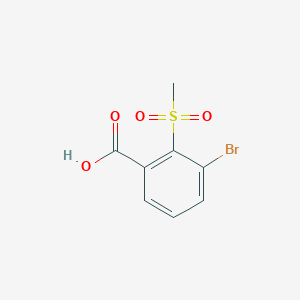
![2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid](/img/structure/B13581991.png)
